Caespitol

Description

Properties

CAS No. |

50656-64-9 |

|---|---|

Molecular Formula |

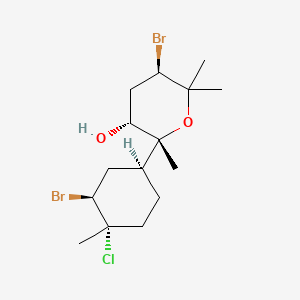

C15H25Br2ClO2 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2R,3R,5R)-5-bromo-2-[(1S,3S,4S)-3-bromo-4-chloro-4-methylcyclohexyl]-2,6,6-trimethyloxan-3-ol |

InChI |

InChI=1S/C15H25Br2ClO2/c1-13(2)10(16)8-12(19)15(4,20-13)9-5-6-14(3,18)11(17)7-9/h9-12,19H,5-8H2,1-4H3/t9-,10+,11-,12+,14-,15+/m0/s1 |

InChI Key |

ZAULPZAMCNCFDT-SYPGZIFDSA-N |

SMILES |

CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C[C@@H]1Br)[C@@]2([C@@H](C[C@H](C(O2)(C)C)Br)O)C)Cl |

Canonical SMILES |

CC1(C(CC(C(O1)(C)C2CCC(C(C2)Br)(C)Cl)O)Br)C |

Origin of Product |

United States |

Isolation and Purification Methodologies in Academic Research

Extraction Techniques for Marine Biological Materials

The initial step in the isolation of caespitol involves the extraction of secondary metabolites from the collected marine algae, typically species such as Laurencia caespitosa. The choice of solvent is critical to ensure the efficient extraction of sesquiterpenes while minimizing the co-extraction of highly polar or non-polar impurities.

The algal material, after being collected, is often air-dried or freeze-dried to remove water, which can interfere with the extraction process. researchgate.netnih.gov The dried material is then ground to a powder to increase the surface area for solvent penetration. researchgate.netnih.gov Maceration or sonication are common methods used to facilitate the extraction process. researchgate.netnih.gov

A widely employed method involves the use of a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). This solvent system is effective at extracting a broad range of metabolites, including sesquiterpenes like this compound. Following extraction, the crude extract is often subjected to a liquid-liquid partitioning step. For instance, the extract can be partitioned between ethyl acetate (B1210297) (EtOAc) and water. nih.gov The less polar ethyl acetate layer will contain the majority of the sesquiterpenes, including this compound, while more polar compounds will remain in the aqueous layer. This initial fractionation simplifies the subsequent purification steps.

A summary of common extraction solvents and methods used for isolating sesquiterpenes from Laurencia species is presented in Table 1.

| Extraction Solvent System | Method | Target Compounds | Reference |

| Dichloromethane:Methanol (1:1) | Maceration/Sonication | Sesquiterpenes, Diterpenes, Acetogenins | researchgate.netnih.gov |

| 95% Ethanol | Maceration at room temperature | Sesquiterpenes | nih.gov |

| Ethyl Acetate | Maceration at room temperature | Sesquiterpenes, C15-acetogenins | nih.gov |

| Chloroform:Methanol | Maceration | Brominated sesquiterpenes | nih.gov |

| Hexane | Maceration | Less polar metabolites | researchgate.net |

This table presents a summary of extraction techniques commonly used in the isolation of sesquiterpenes from Laurencia species, the genus from which this compound is derived.

Chromatographic Separation Methods

Following initial extraction and partitioning, the resulting enriched extract is subjected to various chromatographic techniques to separate this compound from other co-extracted compounds. Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase.

Liquid chromatography is the cornerstone of purification for sesquiterpenes like this compound. Column chromatography using silica (B1680970) gel as the stationary phase is a standard initial purification step. The crude extract is loaded onto the column, and a mobile phase of increasing polarity is passed through it. Non-polar compounds elute first, followed by compounds of increasing polarity.

For the separation of sesquiterpenes from Laurencia extracts, a common approach is to use a gradient of n-hexane and ethyl acetate or dichloromethane. nih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound.

High-Performance Liquid Chromatography (HPLC) is often used for the final purification of this compound. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol or acetonitrile (B52724) and water), is a powerful tool for obtaining highly pure compounds. The selection of the appropriate column and mobile phase is crucial for achieving good resolution between this compound and any remaining impurities.

Table 2 provides examples of liquid chromatography conditions used for the separation of sesquiterpenes from marine algae.

| LC Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | Gradient of Petroleum Ether and Ethyl Acetate | Fractionation of crude extract | nih.gov |

| Column Chromatography | Silica Gel | Gradient of n-Hexane and Dichloromethane | Fractionation of crude extract | researchgate.netnih.gov |

| HPLC | C18 Reversed-Phase | Methanol/Water or Acetonitrile/Water gradient | Final purification of compounds | researchgate.netnih.gov |

This table illustrates typical liquid chromatography conditions applied in the separation and purification of sesquiterpenes from Laurencia extracts.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a vital analytical tool for the identification and quantification of volatile compounds like this compound in complex mixtures. researchgate.netscielo.br In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. scielo.br

For the analysis of terpenes, a non-polar or semi-polar capillary column is typically used. The oven temperature is programmed to increase over time, allowing for the separation of compounds with a wide range of boiling points. The mass spectrometer then fragments the eluting compounds and provides a mass spectrum, which serves as a "fingerprint" for identification by comparison with spectral libraries or known standards. researchgate.netnih.gov

Table 3 outlines typical parameters for the GC-MS analysis of terpenes.

| GC-MS Parameter | Typical Specification | Purpose | Reference |

| Column | Fused silica capillary column (e.g., 5% phenyl polysiloxane) | Separation of volatile compounds | scielo.br |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column | scielo.br |

| Inlet Temperature | 250-300 °C | Vaporization of the sample | scielo.br |

| Oven Temperature Program | Initial temp. ~60°C, ramped to ~240-300°C | Separation of compounds with different boiling points | nih.gov |

| Detector | Mass Spectrometer | Identification and quantification of compounds | researchgate.netscielo.br |

This table summarizes common Gas Chromatography-Mass Spectrometry parameters used for the analysis of terpenes, including those found in Laurencia species.

Bioassay-Guided Fractionation Strategies

In many natural product discovery programs, the isolation of new or known compounds is driven by their biological activity. This approach, known as bioassay-guided fractionation, involves systematically testing the fractions obtained during the purification process for a specific biological effect. researchgate.netmdpi.com

For a compound like this compound, an initial crude extract of the Laurencia alga would be tested in a relevant biological assay, for example, an antimicrobial, cytotoxic, or anti-inflammatory assay. researchgate.net If the crude extract shows promising activity, it is then fractionated using chromatographic techniques as described above. Each fraction is then tested in the same bioassay to identify the "active" fraction(s). This process is repeated with the active fraction, leading to further purification and ultimately the isolation of the pure, bioactive compound responsible for the observed effect. nih.govmdpi.com

This strategy is highly efficient as it focuses the purification efforts on the biologically relevant components of the extract, saving time and resources that might otherwise be spent on isolating inactive compounds. researchgate.net

Dereplication Approaches in Natural Product Isolation Research

With the vast number of known natural products, a significant challenge in natural product research is the re-isolation of already characterized compounds. Dereplication is the process of rapidly identifying known compounds in a complex mixture at an early stage of the investigation to avoid redundant isolation efforts. nih.gov

Modern dereplication strategies often employ a combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with database searching. nih.gov An LC-MS analysis of a crude or partially purified extract can provide the molecular weights of the constituent compounds. This data can then be searched against natural product databases to quickly identify known metabolites.

For instance, the molecular weight and isotopic pattern of this compound, which contains bromine and chlorine atoms, would give a characteristic signature in the mass spectrum, aiding in its early identification. By employing dereplication techniques, researchers can quickly determine if this compound or other known compounds are present in their Laurencia extract and decide whether to proceed with a full-scale isolation or focus on potentially new, uncharacterized metabolites. nih.gov

Structural Elucidation and Stereochemical Assignment Investigations

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

1D NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom in a molecule.

The ¹H NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. uobasrah.edu.iq The chemical shift of a proton is influenced by neighboring electronegative atoms and unsaturated groups. nih.gov

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in a molecule and their nature (methyl, methylene, methine, or quaternary). nih.govorganicchemistrydata.org The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which often allows for the resolution of all unique carbon signals in a complex molecule. conicet.gov.ar The initial structural work on Caespitol was supported by ¹H NMR data, and a subsequent study by González et al. in 1979 specifically addressed the ¹³C NMR data for a series of Laurencia polyhalogenated sesquiterpenes, including this compound.

Interactive Data Table: Representative ¹H NMR Chemical Shift Ranges for Halogenated Sesquiterpenes

| Proton Type | Typical Chemical Shift (ppm) |

| CH₃ (Methyl) | 0.8 - 1.5 |

| CH₂ (Methylene) | 1.2 - 2.5 |

| CH (Methine) | 1.5 - 3.0 |

| CH-X (X=O, Halogen) | 3.5 - 4.5 |

Note: This table represents general, illustrative values and not the specific experimental data for this compound.

Interactive Data Table: Representative ¹³C NMR Chemical Shift Ranges for Halogenated Sesquiterpenes

| Carbon Type | Typical Chemical Shift (ppm) |

| CH₃ (Methyl) | 10 - 30 |

| CH₂ (Methylene) | 20 - 45 |

| CH (Methine) | 30 - 60 |

| C-X (X=O, Halogen) | 50 - 80 |

| C (Quaternary) | 30 - 50 |

Note: This table represents general, illustrative values and not the specific experimental data for this compound.

2D NMR Experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. researcher.lifenih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. uobasrah.edu.iq This helps to establish fragments of connected protons.

TOCSY (Total Correlation Spectroscopy): Similar to COSY, TOCSY reveals couplings between protons within an entire spin system, not just direct neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges. It is vital for connecting the fragments established by COSY and for identifying quaternary carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and conformation of a molecule.

For a molecule like this compound, these 2D NMR techniques would be used systematically to build the carbon skeleton and determine the relative positions of the substituents and the stereochemistry of the chiral centers.

Advanced NMR Methodologies (e.g., Pure-Shift, ADEQUATE, HSQMBC)

In recent years, more advanced NMR techniques have been developed to tackle highly complex structures or to extract very specific information. While it is unlikely these methods were used in the original elucidation of this compound, a modern re-examination would likely employ them. Techniques like pure-shift NMR can simplify complex spectra by removing coupling information to reveal only chemical shifts. Experiments such as ADEQUATE provide direct carbon-carbon correlation information, which is definitive for establishing the carbon skeleton.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound. uobasrah.edu.iq

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly important as it can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound by distinguishing between molecules that have the same nominal mass but different elemental compositions. For this compound, HRMS would have been essential to confirm its molecular formula of C₁₅H₂₅Br₂ClO₂. The presence of bromine and chlorine isotopes creates a characteristic pattern in the mass spectrum, which further aids in confirming the presence and number of these halogen atoms.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅Br₂ClO₂ | N/A |

| Exact Mass | 431.98893 Da | PubChem |

| Monoisotopic Mass | 429.99098 Da | PubChem |

Tandem Mass Spectrometry (MS/MS) and Molecular Networking

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (like the molecular ion of this compound) are selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable clues about the molecule's substructures. For halogenated sesquiterpenes, fragmentation patterns often involve the characteristic loss of halogen atoms (chlorine and bromine) and parts of the terpene skeleton.

In recent years, MS/MS data has been leveraged in a more powerful, high-throughput approach known as molecular networking. nih.govnih.gov This computational method organizes large MS/MS datasets by clustering molecules with similar fragmentation spectra. scispace.com The underlying principle is that structurally similar molecules will fragment in similar ways.

In the context of analyzing crude extracts from marine algae of the genus Laurencia, a rich source of halogenated sesquiterpenes, molecular networking is an efficient tool for dereplication—the rapid identification of known compounds. nih.govscispace.commdpi.com When an extract is analyzed, the MS/MS spectrum of a compound like this compound can be matched against spectral libraries within the Global Natural Products Social (GNPS) molecular networking platform. mdpi.com Furthermore, it will form a cluster with other structurally related chamigrene sesquiterpenes present in the sample, creating a "molecular family" that facilitates the identification of both known and potentially new analogues. scispace.com This approach streamlines the discovery process by quickly highlighting previously characterized metabolites and pointing researchers toward novel structures. nih.gov

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles, thereby establishing the molecule's absolute stereochemistry. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these spots, a three-dimensional map of the electron density within the molecule can be generated.

The complex structure of this compound, with its multiple chiral centers, was first elucidated in the 1970s. For such a molecule, obtaining a crystal structure is the gold standard for unambiguous assignment of the relative and absolute configuration of all stereocenters. scispace.com The detailed three-dimensional model derived from X-ray diffraction data provides irrefutable proof of the molecular architecture, confirming the chair conformations of the six-membered rings and the precise orientation of the bromine, chlorine, and hydroxyl substituents.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses several techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure of a molecule, making them invaluable for determining absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the ultraviolet and visible regions, which correspond to electronic transitions within the molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. Enantiomers, being non-superimposable mirror images, will produce mirror-image ECD spectra.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which excites molecular vibrations. VCD spectroscopy provides a wealth of stereochemical information because the spectrum is sensitive to the entire vibrational structure of the molecule.

A VCD spectrum provides a detailed and unique fingerprint for a specific stereoisomer. The absolute configuration of a flexible molecule can be determined by comparing the experimental VCD spectrum with spectra predicted from theoretical calculations for possible stereoisomers. This comparison allows for a confident assignment of the correct three-dimensional structure in solution.

Computational Chemistry Applications in Structure Elucidation

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products. Quantum chemical calculations are used to predict various spectroscopic properties, which can then be compared with experimental data to validate a proposed structure or determine stereochemistry.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it a widely used tool for predicting spectroscopic parameters. In the context of determining the absolute configuration of a molecule like this compound, DFT is primarily used to calculate and predict chiroptical spectra (ECD and VCD).

The process involves several key steps:

Conformational Search: A thorough search is performed to identify all low-energy stable conformations of the molecule.

Geometry Optimization: The geometry of each conformer is optimized using DFT methods.

Spectra Calculation: For each optimized conformer, the ECD and/or VCD spectrum is calculated using time-dependent DFT (TD-DFT) for ECD or standard DFT for VCD.

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their relative populations, which are determined by their calculated free energies (Boltzmann distribution).

Comparison: The final, Boltzmann-averaged theoretical spectrum is compared with the experimental spectrum. A close match between the calculated spectrum of one potential enantiomer and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the natural product.

This computational approach provides a powerful and reliable method for confirming the stereochemical assignments of complex molecules like this compound, complementing and validating data obtained from experimental methods like X-ray crystallography.

Data Tables

Table 1: Summary of Analytical Techniques for Structural Elucidation

| Technique | Principle | Application to this compound |

| Tandem Mass Spectrometry (MS/MS) | Molecules are fragmented and the masses of the fragments are measured to reveal structural information. | Provides fragmentation patterns characteristic of the halogenated chamigrene skeleton, aiding in identification. |

| Molecular Networking | MS/MS spectra are clustered based on similarity to group structurally related molecules. | Used for dereplication; identifies this compound in complex mixtures from Laurencia and groups it with related sesquiterpenes. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal reveals the precise three-dimensional arrangement of atoms. | Provides definitive, unambiguous confirmation of the relative and absolute stereochemistry of all chiral centers. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left- and right-circularly polarized UV-Vis light by a chiral molecule. | The resulting spectrum serves as a unique fingerprint for the absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. | Provides detailed stereochemical information based on the molecule's vibrational modes. |

| Density Functional Theory (DFT) Calculations | Quantum chemical methods are used to calculate the energies and properties of molecules, including theoretical spectra. | Used to predict ECD and VCD spectra for comparison with experimental data to confirm absolute configuration. |

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) represents a class of software algorithms designed to determine chemical structures by interpreting spectroscopic data. mdpi.com These expert systems utilize data from one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments to generate all possible structures that are consistent with the observed data. mdpi.com

A significant application of CASE algorithms in relation to this compound was demonstrated in the structural revision of aldingenin C, a brominated sesquiterpenoid isolated from the red alga Laurencia aldingensis. nih.govnih.gov Initial structural proposals for aldingenin C were later questioned. In a 2014 study, researchers synthesized the proposed structure of aldingenin C, but found that its NMR spectral data did not match the data from the natural product. nih.gov This discrepancy prompted a re-examination of the original NMR data using a CASE program, specifically the CAST/CNMR Structure Elucidator. nih.gov The analysis by the CASE algorithm suggested that the actual structure of aldingenin C was identical to that of the known compound this compound. nih.gov This highlights the power of CASE systems to resolve structural ambiguities and correct misassignments in the field of natural product chemistry. mdpi.com

Relativistic Force Field (rff) and DP4 Analysis Methods

The definitive assignment of stereochemistry in flexible and complex molecules is a significant challenge in structural elucidation. Computational chemistry provides powerful tools to address this, including Density Functional Theory (DFT) calculations of NMR parameters, which are often coupled with statistical methods like DP4 (Diastereomeric P-value) analysis. nih.gov The DP4 method allows for the assignment of a given structure from a set of diastereomeric possibilities by comparing experimentally measured NMR chemical shifts with those calculated for each potential isomer. nih.gov

While these methods are standard for resolving complex stereochemical questions in natural products, specific application of relativistic force field (rff) or DP4 analysis in the primary literature for the structural elucidation of this compound itself is not extensively documented in the provided search results. However, the use of such computational approaches is crucial for molecules with multiple stereocenters, where traditional NMR methods may not provide unambiguous correlations. researchgate.net The structural revision of related complex molecules often relies on these advanced computational tools to achieve correct stereochemical assignment. nih.gov

Structural Revisions and Re-elucidation Case Studies

The history of natural product chemistry is marked by numerous cases of structural revisions, where an initially proposed structure is later corrected. These revisions are often the result of total synthesis, which can definitively prove or disprove a proposed structure, or the application of more advanced spectroscopic and computational techniques that were not available at the time of the original study. mdpi.com The case of this compound is directly linked to such a revision.

Aldingenins C and D as this compound and its Derivative

Several brominated bisabolene-type sesquiterpenoids, including aldingenins B, C, and D, were isolated from the red alga Laurencia aldingensis. nih.gov Their structures were initially determined using spectroscopic methods. nih.gov

Subsequent research, however, led to a significant revision. Following the total synthesis of the originally proposed structure for aldingenin C and the discovery that its spectral data was inconsistent with the natural isolate, a re-analysis was performed. nih.gov This investigation, aided by CASE software, concluded that the compound originally named aldingenin C was, in fact, the previously identified sesquiterpenoid this compound. nih.gov

Aldingenin D, isolated from the same source, is a related but distinct derivative. nih.govnih.gov While sharing a similar core skeleton, it possesses different functional groups, specifically an acetate (B1210297) group, which distinguishes it from this compound. nih.gov Similar challenges have been noted for other compounds in this family, such as aldingenin B, whose initially proposed structure was also determined to be misassigned after a total synthesis campaign revealed spectral discrepancies. nih.gov

Factors Leading to Previous Misassignments

The primary factor leading to the misassignment of aldingenin C was the discrepancy between the spectral data of the natural product and the data obtained from the total synthesis of the structure that was initially proposed. nih.gov The originally proposed structure for aldingenin C featured a unique and complex tetrahydropyran-fused 2-oxabicyclo[3.2.2]nonane skeleton. nih.gov

The misinterpretation of complex NMR data for polyhalogenated molecules with a high density of stereocenters is a common source of error in structural elucidation. Without the definitive proof offered by total synthesis or the robust analysis provided by modern CASE systems, assigning the correct connectivity and stereochemistry can be exceptionally challenging. mdpi.com The successful revision of aldingenin C to this compound underscores the importance of combining traditional spectroscopic analysis with advanced computational tools and, when necessary, total synthesis to confirm complex molecular architectures. nih.gov

Biosynthetic Pathway Elucidation Studies

Precursor Incorporations and Labeling Experiments (e.g., ¹³C-labeling)

The use of isotopically labeled precursors is a powerful and fundamental technique for deciphering metabolic pathways. phcogrev.comphcogrev.comnih.govbiorxiv.org In this approach, molecules suspected of being early in the biosynthetic sequence are synthesized with isotopic labels (such as ¹³C, ²H, or ¹⁵N) and "fed" to the producing organism. phcogrev.comnih.gov By analyzing the final natural product, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can determine if and where the isotopic labels have been incorporated. nih.govnih.gov This provides direct evidence for the precursor-product relationship and can reveal the specific sequence of bond formations and rearrangements.

Parallel labeling experiments, where different labeled substrates are used in separate cultures, can further refine the understanding of pathway fluxes and bifurcations. nih.gov For complex molecules like terpenoids, feeding experiments with precursors such as mevalonic acid or farnesyl pyrophosphate are common strategies to confirm their origin and biosynthetic route. nih.govresearchgate.net While these methodologies are standard for the elucidation of biosynthetic pathways, specific studies detailing the application of ¹³C-labeling or precursor feeding experiments for the biosynthesis of caespitol in Laurencia species are not extensively documented in publicly available research. The proposed pathways are therefore largely based on biomimetic synthesis and analogy to other related terpenoids.

Enzymatic Mechanisms and Haloperoxidase Involvement

The introduction of halogen atoms, particularly bromine and chlorine, is a hallmark of many marine natural products, including this compound. The key enzymes responsible for these transformations are haloperoxidases. researchgate.netnih.gov These enzymes catalyze the oxidation of a halide ion (e.g., Br⁻) using hydrogen peroxide as an oxidant, generating a reactive electrophilic halogen species ("Br⁺" equivalent). nih.gov This electrophilic bromine can then attack an electron-rich substrate, such as the double bond of a terpene precursor. researchgate.net

In the context of this compound biosynthesis, a haloperoxidase is proposed to initiate a cascade reaction. This likely involves the bromination of an acyclic or monocyclic sesquiterpene precursor, which induces one or more cyclization events to form the characteristic bicyclic core of the this compound molecule. nih.govacs.org

A specific and important class of these enzymes found in marine algae are the vanadium-dependent haloperoxidases (V-HPOs). researchgate.netnih.gov These enzymes utilize a vanadate (B1173111) ion as a cofactor in their active site. V-HPOs isolated from marine red algae, including species that produce halogenated terpenes, have been shown to effectively catalyze the bromination and subsequent cyclization of terpene precursors. researchgate.netnih.gov For instance, studies have demonstrated that vanadium bromoperoxidase (V-BrPO) can catalyze the reaction of geraniol (B1671447) (a monoterpene) to form brominated six-membered cyclic products, which are analogous to the snyderol ring structures, another class of sesquiterpenes from Laurencia. nih.gov This provides strong evidence that a V-HPO is the likely catalyst for the key bromonium-ion-initiated cyclization step in the biosynthesis of this compound.

Proposed Biogenetic Pathways

The biogenesis of this compound is hypothesized to originate from the classical terpenoid pathway, leading to a complex series of cyclization and rearrangement reactions.

The currently accepted hypothesis posits that this compound's biosynthesis begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis is thought to proceed through the following key steps:

Cyclization of FPP : FPP is first cyclized by a terpene synthase enzyme to form a bisabolyl cation.

Bromonium Ion Formation : This cation is then attacked by an electrophilic bromine species generated by a vanadium-dependent haloperoxidase. This bromonium ion-initiated cyclization is a key step proposed for many halogenated sesquiterpenes in Laurencia, including those with chamigrene and bisabolane (B3257923) skeletons. acs.orgfrontiersin.org

Cascade Cyclization : The formation of the bromonium ion across a double bond in the bisabolene (B7822174) intermediate is believed to trigger a second cyclization, forming the bicyclic core structure of this compound. Subsequent capture of the resulting carbocation by water or other nucleophiles, followed by further oxidative modifications, would lead to the final structure of this compound and its derivatives. frontiersin.org This pathway is supported by biomimetic syntheses that use a bromonium ion-initiated cyclization to construct related halogenated sesquiterpene skeletons. acs.org

| Step | Precursor/Intermediate | Enzyme Class (Proposed) | Description |

| 1 | Farnesyl Pyrophosphate (FPP) | Terpene Synthase | Initial cyclization of the C15 universal precursor. |

| 2 | Bisabolyl Cation | Vanadium Haloperoxidase | Generation of an electrophilic bromine ("Br⁺"). |

| 3 | Bisabolene intermediate | Vanadium Haloperoxidase | Bromonium ion-initiated cascade cyclization to form the bicyclic this compound core. |

| 4 | Carbocation intermediate | Hydrolase/Other | Trapping of the final carbocation and subsequent modifications. |

The red algae of the genus Laurencia are famously prolific producers of two major classes of halogenated C15 metabolites: sesquiterpenoids (like this compound) and C15-acetogenins. csic.esmdpi.com It is crucial to distinguish between their biosynthetic origins. C15-acetogenins are non-terpenoid compounds characterized by straight-chain carbon skeletons, often featuring cyclic ether rings and terminal enyne or bromoallene functionalities. csic.esmdpi.com These compounds arise from fatty acid or polyketide biosynthetic pathways, which are fundamentally different from the terpenoid pathway that uses isoprene (B109036) units. csic.es Therefore, while C15-acetogenins are characteristic metabolites of Laurencia, their biosynthetic pathway is distinct and does not serve as a precursor route to the sesquiterpenoid this compound.

Dyotropic rearrangements are a class of pericyclic reactions where two sigma (σ) bonds simultaneously migrate intramolecularly. rsc.org Such rearrangements have been proposed and identified in the biosynthesis and total synthesis of various complex natural products. rsc.org They represent elegant and powerful transformations for significantly altering a molecule's scaffold. While rearrangements are common in terpene biosynthesis, often involving hydride and alkyl shifts within carbocationic intermediates, a specific role for a dyotropic rearrangement in the currently accepted biosynthetic models for this compound has not been prominently detailed in the scientific literature. The primary proposed mechanism for the key bond formations involves the haloperoxidase-initiated electrophilic cascade cyclization. nih.govacs.org

Chemical Synthesis and Analog Development

Total Synthesis Approaches

The total synthesis of caespitol, a complex halogenated sesquiterpene, has been a significant challenge and a showcase for the development of novel synthetic methodologies. The intricate framework of this compound, characterized by a substituted cyclohexane (B81311) ring fused to a tetrahydropyran (B127337) ring and adorned with multiple stereocenters, including halogen atoms, requires precise stereochemical control throughout the synthetic sequence. Various research groups have reported successful total syntheses, often employing convergent strategies where complex fragments of the molecule are synthesized independently before being coupled together in the later stages. nih.gov These approaches frequently rely on powerful carbon-carbon bond-forming reactions to construct the core bicyclic system.

Enantioselective Synthesis Methodologies

Achieving the correct absolute stereochemistry of this compound is critical, and thus, enantioselective synthesis has been a major focus. The synthesis of a specific enantiomer, such as (+)-caespitol, requires methods that can set the key stereocenters with high fidelity from the outset. One powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of key reactions. For example, enantioconvergent decarboxylative alkylation, catalyzed by a palladium complex with a chiral phosphine-oxazoline (PHOX) ligand, has been used to generate a crucial quaternary carbon stereocenter in an enantioselective manner. nih.gov This approach allows for the creation of a specific enantiomer from a racemic or prochiral starting material.

Another key aspect of enantioselective synthesis is the ability to control the stereochemistry of subsequent transformations, building upon the initial chiral center. This often involves substrate-controlled reactions where the existing stereochemistry of the molecule directs the stereochemical outcome of new bond formations. The development of such highly stereocontrolled reaction sequences is a hallmark of successful enantioselective total syntheses of complex molecules like this compound. nih.gov These methodologies not only provide access to the natural enantiomer of this compound for biological studies but also open the door to the synthesis of its unnatural enantiomer, which can be a valuable tool for probing biological mechanisms.

Computer-Guided Synthesis Strategies

In recent years, computer-assisted synthesis planning has emerged as a powerful tool to tackle complex synthetic targets like this compound. youtube.com These computational approaches utilize sophisticated algorithms to analyze the target molecule and propose viable retrosynthetic pathways. nih.gov By breaking down the complex structure into simpler, commercially available or easily synthesizable precursors, these programs can help chemists to devise more efficient and innovative synthetic routes. youtube.com The software typically relies on a vast database of known chemical reactions and applies a set of logical rules to generate and rank potential disconnections. youtube.com

For a molecule like this compound, a computer-guided approach can be particularly beneficial in navigating the intricate network of possible synthetic intermediates and reaction sequences. nih.gov The program can help identify key strategic bonds to break in the retrosynthetic analysis and suggest transformations that are most likely to be successful. youtube.com This can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies and avoiding potential dead ends. Furthermore, these computational tools can inspire novel and unconventional approaches that might not be immediately obvious to a human chemist, thus fostering innovation in synthetic organic chemistry. youtube.comnih.gov

Biomimetic Synthesis Investigations

Biomimetic synthesis seeks to emulate nature's strategy for constructing complex natural products. mdpi.com In the case of this compound, this involves proposing a plausible biosynthetic pathway and then attempting to replicate key steps of that pathway in the laboratory. escholarship.org The biosynthesis of halogenated terpenes like this compound is believed to involve enzyme-catalyzed cyclization of a linear polyene precursor, followed by stereospecific halogenation reactions. chemrxiv.org

Investigations into the biomimetic synthesis of this compound often focus on halonium-induced cyclization cascades. columbia.educhemrxiv.org These reactions mimic the proposed enzymatic process by using an electrophilic halogen source to initiate the formation of the cyclic core of the molecule from an acyclic precursor. columbia.edu The success of these laboratory-based cyclizations provides strong support for the proposed biosynthetic pathway. While replicating the precise efficiency and selectivity of enzymatic reactions remains a significant challenge, biomimetic studies offer valuable insights into how these complex molecules are assembled in nature and can lead to the development of novel and efficient synthetic strategies. mdpi.comescholarship.org

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a crucial area of research aimed at exploring the structure-activity relationships of this class of compounds. nih.gov By systematically modifying the this compound scaffold, chemists can identify the key structural features responsible for its biological activity. This knowledge can then be used to design and synthesize novel analogs with improved potency, selectivity, or pharmacokinetic properties. nih.gov The synthesis of these analogs often leverages the synthetic routes developed for the total synthesis of the natural product itself, with modifications to introduce new functional groups or alter existing ones. nih.gov

The development of synthetic methods that allow for the late-stage functionalization of the this compound core is particularly valuable. Such strategies enable the rapid generation of a library of diverse analogs from a common advanced intermediate. This approach accelerates the exploration of the chemical space around the this compound structure and facilitates a more comprehensive understanding of its biological profile.

Acetylated Derivatives Synthesis

The synthesis of acetylated derivatives of this compound, such as this compound diacetate, is a common strategy to modify the properties of the natural product. Acetylation of the hydroxyl groups in this compound can alter its polarity, solubility, and metabolic stability. The synthesis of these derivatives is typically straightforward, involving the reaction of this compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst. mdpi.com

The general procedure for acetylation involves dissolving the substrate (in this case, this compound) in a suitable solvent and adding the acetylating reagent. mdpi.com The reaction is often carried out at room temperature or with gentle heating to ensure complete conversion. mdpi.com The resulting acetylated product can then be purified using standard chromatographic techniques. The synthesis of these derivatives is important for structure-activity relationship studies and can also serve as a method to protect the hydroxyl groups during other chemical transformations. nih.gov

Other Halogenated Analogs Synthesis

The synthesis of other halogenated analogs of this compound, where the bromine or chlorine atoms are replaced by other halogens or their positions are altered, is a key area of investigation. columbia.edu The unique halogenation pattern of this compound is thought to be crucial for its biological activity, and synthesizing analogs with different halogen substituents can provide valuable insights into the role of these atoms. nih.gov The development of stereoselective halogenation methods is paramount for the successful synthesis of these analogs. columbia.edu

The synthesis of these analogs often requires the development of novel halogenating reagents and strategies. columbia.eduresearchgate.net For example, the use of chiral halogenating agents can allow for the enantioselective installation of halogen atoms at specific positions on the molecular scaffold. By creating a diverse set of halogenated analogs, researchers can systematically probe the effects of halogen identity and position on the biological properties of the molecule, potentially leading to the discovery of new compounds with enhanced or novel activities. nih.gov

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The pursuit of the total synthesis of this compound and its analogues has directly stimulated the creation of new synthetic methodologies. The inherent structural complexities of this compound, particularly the presence of a sterically congested and halogenated spiro[5.5]undecane framework fused with a tetrahydropyran ring, have necessitated the development of elegant and efficient bond-forming strategies.

One of the key challenges in synthesizing this compound-like molecules is the construction of the intricate carbon skeleton. Research in this area has led to the exploration of biomimetic approaches that mimic the proposed biosynthetic pathways of these natural products. For instance, the proposed cyclization of a precursor via a bromonium ion-induced cascade has inspired synthetic routes that aim to replicate this efficiency in the laboratory. While not a direct synthesis of this compound itself, a unified strategy for the enantioselective synthesis of various brominated chamigrene sesquiterpenes has been developed, which relies on a stereospecific bromopolyene cyclization. This method provides a general pathway to the core structure shared by this compound and its relatives.

Furthermore, the synthesis of the chamigrene carbon framework has been a focal point of methodological innovation. Strategies such as the Diels-Alder reaction have been employed to construct the spirocyclic system. For example, the reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036) has been utilized to form a key spiro ketone intermediate, which can then be further elaborated to the chamigrene skeleton. While this specific example leads to the synthesis of racemic β-chamigrene, the underlying principles are applicable to the more complex challenge of this compound.

The formation of the ether linkage within the this compound structure has also spurred the investigation of novel cyclization reactions. The development of radical cyclization methods for the formation of polycyclic ethers is a testament to the influence of complex natural products like this compound. These methods offer a powerful tool for constructing the challenging ether bridges found in many marine natural products.

The research dedicated to the synthesis of this compound and its congeners continues to push the boundaries of synthetic organic chemistry, leading to the discovery and refinement of reactions that have broad applicability beyond the realm of natural product synthesis.

Table of Key Synthetic Strategies and Analogs

| Synthetic Strategy | Key Transformation | Target Analog/Core | Reference |

|---|---|---|---|

| Biomimetic Polyene Cyclization | Stereospecific bromopolyene cyclization | Brominated Chamigrene Sesquiterpenes | nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition | Racemic β-Chamigrene | nih.gov |

| Radical Cyclization | Intramolecular cyclization of radical intermediates | Polycyclic Ethers | chemrxiv.org |

Structure Activity Relationship Sar Studies

Impact of Halogenation on Biological Activities

Halogen atoms, particularly bromine and chlorine, are characteristic features of many marine natural products, including caespitol, and they play a pivotal role in the biological activities of these compounds. The presence, type, and position of halogens on the this compound skeleton can significantly modulate its cytotoxic and antimicrobial properties.

Research on halogenated sesquiterpenes from Laurencia species has consistently demonstrated the importance of halogenation for potent biological activity. For instance, studies on various brominated sesquiterpenes have revealed their significant cytotoxic effects against a range of human cancer cell lines. researchgate.netresearchgate.net The presence of bromine atoms often enhances the lipophilicity of the molecule, which may facilitate its transport across cell membranes, leading to increased intracellular concentrations and, consequently, greater cytotoxicity. acs.org

The type of halogen also influences activity. For example, in a study of chamigrene-type sesquiterpenes, which share the same carbon skeleton as this compound, the replacement of a bromine atom with a chlorine atom, or the complete dehalogenation of the molecule, led to a significant decrease in amoebicidal activity. mdpi.com This suggests that the specific electronic and steric properties of the bromine atom are critical for the compound's interaction with its biological target.

The following table summarizes the cytotoxic activities of several brominated sesquiterpenes isolated from Laurencia species, highlighting the potent effects associated with these halogenated compounds.

| Compound | Source Organism | Tested Cell Lines | Cytotoxicity (IC50/EC50/GI50) |

| Laurinterol | Laurencia okamurae | A549, SK-OV-3, SK-MEL-2, XF498, HT15 | 1.2 - 17.6 µg/mL researchgate.net |

| Isolaurinterol | Laurencia okamurae | A549, SK-OV-3, SK-MEL-2, XF498, HT15 | 1.2 - 17.6 µg/mL researchgate.net |

| Aplysinal | Laurencia okamurae | A549, SK-OV-3, SK-MEL-2, XF498, HT15 | 1.2 - 17.6 µg/mL researchgate.net |

| Aplysin | Laurencia okamurae | A549, SK-OV-3, SK-MEL-2, XF498, HT15 | 1.2 - 17.6 µg/mL researchgate.net |

| Isoaplysin | Laurencia pacifica | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 23 µM nih.gov |

| Debromoaplysinol | Laurencia pacifica | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMA | Average GI50 of 14 µM nih.gov |

The spatial arrangement of halogen atoms in the three-dimensional structure of this compound and its analogues is a critical determinant of their biological activity. The stereochemistry of the carbon-halogen bond can profoundly affect how the molecule interacts with its biological target, influencing binding affinity and subsequent biological response.

Studies on chamigrene-type sesquiterpenes have provided insights into the importance of stereochemistry. For instance, the natural enantiomer (+)-elatol, a brominated chamigrene, was found to be significantly more potent against Naegleria fowleri than its enantiomer, (-)-elatol. mdpi.comnih.gov This 34-fold difference in activity underscores the stereospecificity of the interaction with the biological target. mdpi.comnih.gov Such findings strongly suggest that a precise three-dimensional orientation of the halogen atoms and other functional groups is necessary for optimal biological activity.

Furthermore, the relative stereochemistry of different halogen atoms within the same molecule can also be crucial. The specific arrangement of bromine and chlorine atoms in this compound likely creates a unique electrostatic and steric profile that is recognized by its molecular target. Any alteration in the stereochemistry of these halogen atoms would likely lead to a decrease in biological potency.

Role of Hydroxyl and Acetyl Groups in Activity Modulation

In many sesquiterpenoids, hydroxyl groups are known to be important for cytotoxic activity. mdpi.com They can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The position of the hydroxyl group is often critical. For example, in a study on aromadendrane-type sesquiterpenes, the presence and location of hydroxyl groups were found to be important structural features for cytotoxic activity against MCF-7 cells. mdpi.com

Acetylation of hydroxyl groups can have a variable effect on biological activity. In some cases, acetylation can increase lipophilicity, potentially enhancing cell membrane permeability and leading to increased activity. Conversely, the acetyl group can also introduce steric hindrance or remove a critical hydrogen-bonding site, which may decrease activity. For instance, in a study of sesquiterpenes from Laurencia similis, the presence of an acetoxy group at C-5 in 5-acetoxypalisadin B was noted, though the specific impact on its activity compared to its non-acetylated counterpart was not detailed in the provided information. nih.govnih.govresearchgate.net

Importance of the Carbon Skeleton and Ring Systems

The rigid, tricyclic carbon skeleton of this compound, a chamigrene-type sesquiterpene, provides the fundamental framework upon which the key functional groups are displayed. The integrity and specific conformation of this ring system are essential for maintaining the correct spatial orientation of the halogen, hydroxyl, and other substituents, which in turn dictates the molecule's biological activity.

The chamigrene skeleton is characterized by a spiro[5.5]undecane ring system. mdpi.com This unique structural feature imparts a distinct three-dimensional shape to the molecule, which is likely a key factor in its recognition by biological targets. Any significant alteration to this carbon skeleton, such as ring opening or rearrangement, would be expected to have a profound impact on its biological activity.

Studies on other cyclic sesquiterpenes have consistently highlighted the importance of the core ring structure. For instance, research on aromadendrane-type sesquiterpenes has shown that the tricyclic framework is a key contributor to their various biological activities, including cytotoxic properties. nih.gov The rigidity of the ring system helps to pre-organize the functional groups in a conformation that is favorable for binding to a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR models are built using a variety of physicochemical descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For halogenated compounds like this compound, descriptors related to the properties of the halogen atoms, such as their electronegativity, size, and polarizability, would be particularly important.

In QSAR studies of other halogenated molecules, descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which relates to a molecule's electrophilicity, have been shown to be significant predictors of toxicity. researchgate.net For sesquiterpenes, descriptors related to lipophilicity (e.g., logP) and molecular shape have been found to be important for their biological activities. mdpi.com A future QSAR study on this compound derivatives would likely involve calculating a wide range of such descriptors to identify those that correlate most strongly with their observed biological activities.

Modern SAR analysis increasingly relies on computational methods to visualize and understand the complex relationships between chemical structure and biological activity. These approaches go beyond traditional QSAR by providing a more intuitive and detailed picture of the SAR landscape.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If the biological target of this compound were known, molecular docking could be used to simulate the binding of this compound and its derivatives to the target's active site. This would provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for activity. Such studies have been performed on other sesquiterpenes to understand their mechanism of action. mdpi.com

Other computational approaches, such as pharmacophore modeling and 3D-QSAR, could also be applied to a series of this compound analogues. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a particular biological activity. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, and other fields are predicted to increase or decrease activity. These computational tools would be invaluable for guiding the design of new, more potent this compound-based compounds.

Biological Activities Research and Mechanistic Investigations

Investigations into Cytotoxic Activities in Cellular Models

The cytotoxic potential of caespitol and related compounds has been evaluated against a range of human cancer cell lines, revealing significant growth inhibitory effects. These studies are crucial in the preliminary stages of anticancer drug discovery.

Cell Line Specificity Assessments (e.g., HeLa, HT29, MCF7, A431)

Several studies have highlighted the cytotoxic effects of sesquiterpenes isolated from Laurencia species on various human tumor cell lines. While direct and comprehensive data for this compound across all mentioned cell lines is not uniformly available in the reviewed literature, the activity of related compounds from the same genus provides valuable insights.

Metabolites from Laurencia obtusa and Laurencia microcladia have demonstrated cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and A431 (squamous cell carcinoma). researchgate.net Similarly, sesquiterpenes such as isoaplysin and debromoaplysinol from Laurencia pacifica have shown growth inhibition against a panel of cancer cell lines including HT29 (colon), MCF-7 (breast), and A431 (skin). researchgate.net

While specific IC50 values for this compound against HeLa cells are not explicitly detailed in the provided search results, other natural compounds have been tested on this cell line, showing a range of cytotoxic potentials. ugm.ac.idscience.govresearchgate.netresearchgate.net For instance, α-terpineol, a monoterpenoid, exhibited cytotoxicity against HeLa cells with an IC50 value of approximately 12.46 μg/mL. scispace.com

The cytotoxic effects of various compounds on HT-29 and MCF-7 cell lines have been more extensively documented. nih.govresearchgate.netbohrium.combohrium.comjournalcra.com

Interactive Data Table: Cytotoxicity of Laurencia-derived Sesquiterpenes and other compounds on Various Cell Lines

Studies on Cellular Mechanisms of Action (Conceptual)

The cytotoxic effects of this compound and related sesquiterpenes are believed to be mediated through the induction of programmed cell death, or apoptosis. mdpi.com Apoptosis is a critical process for removing damaged or cancerous cells and is a primary target for many anticancer therapies. nih.gov

The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis. nih.govyoutube.com The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3. mdpi.comnih.govyoutube.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3. nih.gov

Studies on halogenated sesquiterpenes from Laurencia dendroidea have shown that compounds like obtusol and (-)-elatol can induce apoptosis in cancer cells. mdpi.com This process was found to involve the activation of specific caspases, including caspase-3, -8, and -9, suggesting the involvement of both intrinsic and extrinsic pathways. mdpi.com The induction of apoptosis is often preceded by changes in the mitochondrial membrane potential and the differential expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com

Antimicrobial Activity Assessments

Marine natural products are a rich source of novel antimicrobial agents. This compound and other metabolites from the genus Laurencia have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Antibacterial Spectrum Analysis

The antibacterial activity of compounds is often categorized as either broad-spectrum, affecting a wide range of bacteria, or narrow-spectrum, targeting specific types of bacteria. nih.gov While a detailed antibacterial spectrum for this compound is not extensively documented in the reviewed literature, studies on related compounds suggest potential activity.

Sesquiterpenoids from various natural sources have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com For example, some sesquiterpene lactones have demonstrated specific activity against Staphylococcus aureus, a common Gram-positive bacterium. researchgate.net The antibacterial spectrum of an antibiotic is a critical factor in its potential clinical application. nih.gov

Antifungal Activity Evaluations

Fungal infections, particularly those caused by Candida species, are a significant health concern. nih.govnih.gov Natural compounds are being actively explored as potential new antifungal agents. mdpi.comresearchgate.net

Sesquiterpenoids have been reported to possess antifungal properties. mdpi.com For instance, studies have shown that certain sesquiterpenes exhibit activity against Candida albicans. mdpi.com The mechanism of antifungal action can vary, but may involve disruption of the fungal cell membrane or interference with essential metabolic pathways. mdpi.commdpi.com While specific studies focusing solely on the antifungal activity of this compound against a wide range of fungal species are limited, the general antifungal potential of sesquiterpenes suggests that this compound may also possess such properties.

Interactive Data Table: General Antimicrobial Activity of Sesquiterpenoids

Nematicidal Activity Research

Plant-parasitic nematodes, such as those from the genus Meloidogyne, cause significant damage to agricultural crops worldwide. scispace.commdpi.comnih.gov There is a growing interest in finding natural and environmentally friendly nematicides.

Other Reported Biological Activities (e.g., Brine Shrimp Bioassay)

Beyond specific cell-line based cytotoxicity assays, the general toxicity of natural products is often assessed using the brine shrimp lethality assay (BSLA). This preliminary assay is a simple, rapid, and cost-effective method to screen for cytotoxic, phytotoxic, and pesticidal activities of crude extracts and purified compounds. researchgate.netmdpi.com The assay utilizes brine shrimp (Artemia salina) nauplii, and the lethality of the tested substance is determined by calculating the median lethal concentration (LC₅₀), which is the concentration that causes 50% mortality in the shrimp population within a 24-hour period. jfi-online.orgnih.gov A low LC₅₀ value is indicative of significant cytotoxicity and suggests the presence of potent bioactive compounds. researchgate.netbepls.com

While specific LC₅₀ data for purified this compound from the brine shrimp lethality assay are not extensively detailed in publicly available literature, extracts from various species of the Laurencia genus, the natural source of this compound, have demonstrated toxicity in this bioassay. For instance, studies on extracts from different marine organisms, including sponges that share a similar habitat with Laurencia, have shown a range of toxicities in the BSLA. bepls.com The toxicity of extracts is often classified based on the LC₅₀ values, where values below 100 µg/mL are considered highly toxic, 100-500 µg/mL as moderately toxic, and 500-1000 µg/mL as low toxicity. bepls.com The demonstrated activity of Laurencia extracts in such screening assays provides a rationale for the isolation of constituent compounds like this compound for further investigation into their specific cytotoxic properties.

Table 1: Representative Cytotoxicity Data from Brine Shrimp Lethality Assay for Natural Extracts

| Extract/Compound Source | Organism | LC₅₀ (µg/mL) after 24h | Toxicity Level |

|---|---|---|---|

| Aqueous extract of Caesalpinia sappan | Artemia salina | 322.54 | Medium |

| Methanolic extract of Swietenia mahagoni seed | Artemia salina | 680 | Low |

| Chloroformic fraction of Hydroethanolic Extract | Artemia salina | 0.59 | High |

Molecular Targets and Pathways (Research Hypotheses)

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known actions of other halogenated sesquiterpenes and cytotoxic natural products, several research hypotheses regarding its molecular targets and affected signaling pathways can be proposed. These hypotheses provide a framework for future investigations into this compound's mechanism of action.

Hypothesized Molecular Targets and Pathways:

Induction of Apoptosis via Modulation of Bcl-2 Family Proteins: Many natural cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. It is hypothesized that this compound may interact with the intrinsic apoptotic pathway. This could involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. mdpi.com This shift in the Bax/Bcl-2 ratio would lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death.

Cell Cycle Arrest: Another common mechanism for anti-proliferative agents is the disruption of the cell cycle. This compound may induce cell cycle arrest at specific checkpoints, such as G2/M or G1/S. mdpi.com This action would prevent cancer cells from progressing through mitosis, thereby inhibiting proliferation. The molecular targets for this could include cyclin-dependent kinases (CDKs) or their regulatory cyclin partners.

Inhibition of Pro-Survival Signaling Pathways: Key signaling pathways that promote cell survival and proliferation are often dysregulated in cancer cells and serve as targets for therapeutic agents.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. It is hypothesized that this compound could inhibit the phosphorylation and activation of Akt, a key kinase in this pathway. nih.govmdpi.com Inhibition of Akt would disrupt downstream signaling, leading to decreased cell survival and potentially inducing apoptosis.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. nih.gov this compound could potentially modulate this pathway, either by inhibiting ERK activation, which would suppress cell proliferation, or by paradoxically activating stress-related MAPKs like JNK and p38, which can promote apoptosis.

Microtubule Disruption: Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a well-established target for anticancer drugs. eurekalert.orgmdpi.com Some terpenes have been shown to interfere with tubulin polymerization dynamics. It is plausible that this compound could bind to tubulin, either promoting or inhibiting its polymerization. eurekalert.org This would disrupt microtubule function, leading to mitotic arrest and apoptosis. mdpi.com

These hypotheses are based on the established mechanisms of structurally related sesquiterpenes and other natural products. nih.govnih.gov Further molecular docking studies and detailed cellular and biochemical assays are required to validate these potential targets and fully understand the signaling pathways modulated by this compound.

Table 2: Summary of Hypothesized Molecular Targets for this compound

| Pathway/Process | Potential Molecular Target(s) | Hypothesized Effect |

|---|---|---|

| Intrinsic Apoptosis | Bcl-2, Bax, Bak, Caspases | Induction of programmed cell death |

| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs), Cyclins | Arrest at G2/M or G1/S phase |

| PI3K/Akt Signaling | PI3K, Akt | Inhibition of cell survival and proliferation |

| MAPK/ERK Signaling | ERK, JNK, p38 | Modulation of cell proliferation and stress response |

| Cytoskeletal Dynamics | Tubulin | Disruption of microtubule formation, mitotic arrest |

Mentioned Compounds

Advanced Analytical and Computational Techniques in Caespitol Research

Metabolomics Approaches for Chemical Profiling

Metabolomics provides a powerful lens for the comprehensive analysis of small molecules, or the metabolome, within a biological sample. nih.gov For a complex natural product extract containing caespitol, metabolomics allows for a broad-spectrum view of its chemical constituents. mdpi.com This approach is crucial for understanding the chemical diversity of the source organism and for the initial identification of known and novel compounds. rsc.org

The primary analytical platforms in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com MS-based methods, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), are favored for their high sensitivity and ability to analyze hundreds of metabolites in a single run. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable in non-targeted approaches, providing accurate mass measurements that aid in the elemental composition determination of unknown compounds. mdpi.com

NMR-based metabolomics, while less sensitive than MS, is highly reproducible, quantitative, and requires minimal sample preparation. mdpi.com Its strength lies in the structural elucidation of novel compounds and the analysis of complex mixtures without destruction of the sample. mdpi.com For profiling extracts from this compound-producing algae, a dual approach combining both LC-MS for broad coverage and NMR for structural insights offers a comprehensive chemical snapshot. An integrative strategy using both reversed-phase liquid chromatography (RPLC) for lipophilic compounds and hydrophilic interaction liquid chromatography (HILIC) for polar metabolites can maximize the coverage of the metabolome from a single extract. nih.gov

Key Metabolomics Techniques in Natural Product Research

| Technique | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties, followed by mass-to-charge ratio detection for identification and quantification. | High-sensitivity detection and quantification of this compound and its analogues in complex algal extracts. | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds before mass analysis. Requires derivatization for non-volatile compounds. | Analysis of volatile or semi-volatile terpenes related to this compound biosynthesis. | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural elucidation of novel this compound derivatives and confirmation of known structures without reference standards. | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental formulas. | Accurate identification of this compound and related metabolites in non-targeted profiling studies. | mdpi.com |

Integrated Omics Strategies (e.g., Genomic and Metabolomic Integration)

The integration of multiple "omics" disciplines provides a more holistic understanding of a natural product's biology, from the genes that encode its biosynthetic machinery to its ultimate chemical form and function. mdpi.com Combining genomics and metabolomics has become a cornerstone of modern natural product discovery, enabling the connection of specific genes to the production of molecules like this compound. rsc.org

Genomic analysis of a this compound-producing alga can identify biosynthetic gene clusters (BGCs), which are groups of genes responsible for the enzymatic steps that create secondary metabolites. This genomic information allows researchers to predict the types of compounds the organism can produce. Metabolomic analysis of the algal extracts can then confirm the presence of these predicted molecules and identify others that may not have been anticipated. rsc.org This integrated approach accelerates the discovery of new chemical entities and provides insights into their biosynthetic pathways. rsc.orgmdpi.com

For instance, by sequencing the genome of the source alga, researchers could pinpoint the terpene synthase and halogenase enzymes involved in this compound's formation. This knowledge can then be used to engineer microbial hosts for heterologous expression, potentially enabling a sustainable supply of this compound for further research and development. The combination of transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics can reveal how environmental conditions or developmental stages affect this compound production. mdpi.comfrontiersin.org

Roles of Different Omics Fields in this compound Research

| Omics Field | Focus of Study | Contribution to this compound Research | Reference |

|---|---|---|---|

| Genomics | The complete set of DNA, including genes and their functions. | Identifies biosynthetic gene clusters (BGCs) responsible for producing this compound. | frontiersin.org |

| Transcriptomics | The complete set of RNA transcripts, indicating which genes are active. | Reveals the expression levels of this compound-related genes under different conditions. | frontiersin.org |

| Proteomics | The entire complement of proteins produced by an organism. | Identifies the specific enzymes (e.g., synthases, halogenases) involved in the this compound biosynthetic pathway. | mdpi.com |

| Metabolomics | The complete set of small-molecule metabolites. | Directly detects and quantifies this compound and its derivatives in the organism. | nih.gov |

Automation and High-Throughput Screening in Natural Product Research

Automation and high-throughput screening (HTS) have revolutionized the process of drug discovery by enabling the rapid testing of vast numbers of compounds. dispendix.com In natural product research, HTS allows for the efficient screening of complex extracts or purified compounds like this compound against various biological targets to identify potential therapeutic activities. researchgate.net

Automated systems, which often include robotic liquid handlers, plate readers, and sophisticated software, can perform millions of biological tests simultaneously. bionomous.ch This technology significantly increases the speed, accuracy, and cost-efficiency of the screening process while minimizing human error. dispendix.comresearchgate.net For example, an extract library from various marine algae could be rapidly screened for anticancer activity. Once a "hit" is identified in an extract containing this compound, the process of fractionation and isolation can be guided by further automated bioassays. The quantitative HTS (qHTS) paradigm takes this a step further by testing compounds at multiple concentrations to generate dose-response curves directly in the primary screen, providing a richer dataset from the outset. nih.gov

Components of an Automated High-Throughput Screening System

| Component | Function | Benefit in this compound Research | Reference |

|---|---|---|---|

| Robotic Liquid Handlers | Automate the precise dispensing of reagents, compounds, and cell cultures into microplates. | Increases precision and reproducibility of bioassays; reduces sample volume needed. | researchgate.net |

| Plate Handlers/Carousels | Manage and transport large numbers of microplates between different instruments. | Enables unattended, continuous operation for large-scale screening campaigns. | dispendix.com |

| Automated Readers | Detect signals from the bioassays (e.g., fluorescence, luminescence, absorbance). | Allows for rapid and automated data acquisition from thousands of wells. | bionomous.ch |

| Scheduling Software | Controls and coordinates all the robotic components and instruments in the system. | Optimizes workflow efficiency and allows for complex, multi-step assay protocols. | nih.gov |

Data Analysis and Visualization Tools (e.g., Molecular Networking)

The vast datasets generated by modern analytical techniques, particularly untargeted metabolomics, require sophisticated computational tools for analysis and interpretation. mdpi.com Molecular networking has emerged as a powerful bioinformatics approach to visualize and organize MS/MS data from complex mixtures. It groups molecules with similar fragmentation patterns into clusters, which often represent structurally related chemical families.